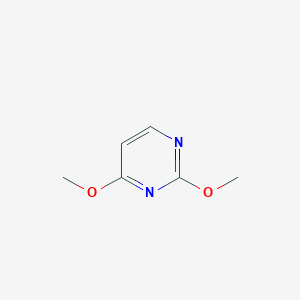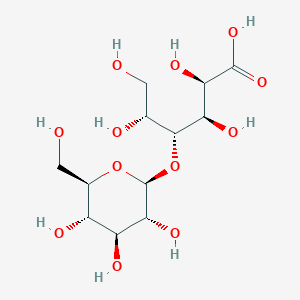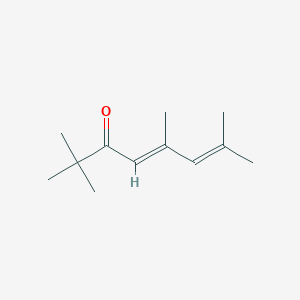
omega-Muricholic acid
Overview
Description
Omega-Muricholic acid is a secondary bile acid predominantly found in rodents. It is a derivative of hyocholic acid and is characterized by the presence of hydroxyl groups at the 3, 6, and 7 positions on the steroid nucleus. The unique configuration of these hydroxyl groups distinguishes this compound from other bile acids .
Mechanism of Action
Target of Action
Omega-Muricholic acid (ω-MCA) is a murine-specific secondary bile acid . It primarily targets the Farnesoid X receptor (FXR) , a nuclear receptor that plays a crucial role in bile acid homeostasis .
Mode of Action
This compound interacts with its primary target, FXR, by acting as an agonist . This interaction upregulates the expression of the small heterodimer partner (SHP) in hepatocytes . SHP is a nuclear receptor known to inhibit other nuclear receptors, thereby influencing the transcription of various genes involved in lipid and glucose metabolism .
Biochemical Pathways
The activation of FXR by this compound leads to an increase in SHP expression, which in turn inhibits the Liver X receptor alpha (LXRα) and fatty acid synthase (FASN) . This results in a reduction of triglyceride-based hepatic steatosis, a condition characterized by the accumulation of fat in the liver . The transformation of beta-muricholic acid into this compound involves two steps: oxidation of the 6 beta-hydroxyl group of beta-muricholic acid to a 6-oxo group, followed by reduction to a 6 alpha-hydroxyl group .
Pharmacokinetics
It is known that this compound is a secondary bile acid, formed from the primary bile acid beta-muricholic acid through the action of intestinal microorganisms .
Result of Action
The action of this compound results in a decrease in hepatic steatosis, which is beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) . It also leads to a significant reduction in lipid peroxidation products, indicating an improvement in hepatic oxidative damage .
Action Environment
The action of this compound is influenced by the gut microbiota, which plays a crucial role in its formation from beta-muricholic acid . The presence of specific anaerobic bacteria in the gut, such as Eubacterium lentum and atypical Fusobacterium sp. strains, is necessary for this transformation . Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially affect the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omega-Muricholic acid can be achieved through a biocatalyzed conversion of hyocholic acid. This process involves the use of hydroxysteroid dehydrogenases to facilitate the Mitsunobu inversion, converting hyocholic acid into this compound . The reaction conditions are optimized to avoid the isolation of the 7-oxo intermediate by using coupled enzymes for in situ cofactor regeneration .
Industrial Production Methods
Industrial production of this compound is challenging due to the complexity of its synthesis and the need for specific enzymes. The biocatalyzed process mentioned above is one of the most efficient methods, but it requires precise control of reaction conditions and enzyme availability .
Chemical Reactions Analysis
Types of Reactions
Omega-Muricholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups on the steroid nucleus, which can be targeted by different reagents .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the keto groups present in the intermediate stages of synthesis.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which can be further utilized in different biochemical pathways .
Scientific Research Applications
Omega-Muricholic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of bile acids and their derivatives in different chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Alpha-Muricholic acid: Differentiated by the configuration of the hydroxyl group at the 7-position.
Beta-Muricholic acid: Similar to omega-Muricholic acid but with different hydroxyl group configurations.
Hyocholic acid: The precursor to this compound, with hydroxyl groups at the 3, 6, and 7 positions.
Uniqueness
This compound is unique due to its specific hydroxyl group configuration, which imparts distinct metabolic properties. It plays a significant role in bile acid metabolism, cholesterol regulation, and maintaining gut health, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-NTPBNISXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415287 | |
| Record name | omega-muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6830-03-1 | |
| Record name | ω-Muricholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | omega-muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate](/img/structure/B108407.png)











